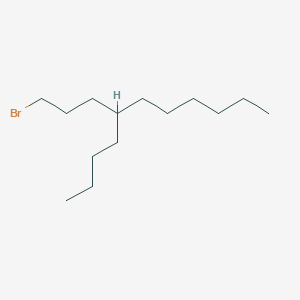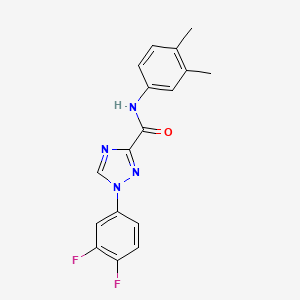
dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate is a chiral compound with significant importance in various fields of chemistry and industry. It is a derivative of tartaric acid and is known for its role as a chiral auxiliary in asymmetric synthesis. The compound’s unique stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid or thionyl chloride . The reaction proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diacids, while reduction can produce diols.
Applications De Recherche Scientifique
Dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate has numerous applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug synthesis and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism by which dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This allows for the selective formation of one enantiomer over the other, which is crucial in the synthesis of enantiomerically pure compounds .
Comparaison Avec Des Composés Similaires
Dimethyl tartrate: Similar in structure but lacks the specific stereochemistry of dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate.
Diethyl tartrate: Another ester of tartaric acid with different alkyl groups.
Tartaric acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific (2R,3R) stereochemistry, which makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in the production of enantiomerically pure substances .
Propriétés
Formule moléculaire |
C7H12O6 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
dimethyl (2R,3R)-2,3-dihydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C7H12O6/c1-7(11,6(10)13-3)4(8)5(9)12-2/h4,8,11H,1-3H3/t4-,7+/m0/s1 |
Clé InChI |
NHRQHKGYVBJHQR-MHTLYPKNSA-N |
SMILES isomérique |
C[C@@]([C@H](C(=O)OC)O)(C(=O)OC)O |
SMILES canonique |
CC(C(C(=O)OC)O)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[6-(2,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13359688.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13359690.png)
![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)

![2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B13359727.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)

![6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359738.png)



![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)
